molecular formula C4H6ClN3O2 B11920021 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride

3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride

Cat. No.: B11920021
M. Wt: 163.56 g/mol
InChI Key: MKPGSAXWFAAXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol

Industrial Production Methods

The industrial production of this compound typically involves large-scale esterification and purification processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the triazole ring, leading to different functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the triazole ring are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring. These derivatives are often used in further chemical synthesis and research applications.

Mechanism of Action

The mechanism of action of 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and applications. Its versatility and potential for modification make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C4H6ClN3O2

Molecular Weight

163.56 g/mol

IUPAC Name

5-methyl-1H-1,2,4-triazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C4H5N3O2.ClH/c1-2-5-3(4(8)9)7-6-2;/h1H3,(H,8,9)(H,5,6,7);1H

InChI Key

MKPGSAXWFAAXCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)C(=O)O.Cl

Origin of Product

United States

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